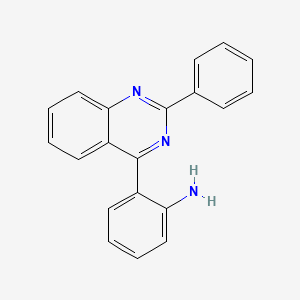
2-(2-phenyl-4-quinazolinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-phenyl-4-quinazolinyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PQA and has been studied for its unique chemical properties, mechanism of action, and potential benefits in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(2-phenyl-4-quinazolinyl)aniline is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in DNA replication and repair. PQA has also been shown to induce apoptosis in cancer cells, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-phenyl-4-quinazolinyl)aniline has various biochemical and physiological effects. PQA has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in these cells. Additionally, this compound has been shown to induce DNA damage in cells, which may contribute to its potential use as a fluorescent probe for DNA damage detection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-phenyl-4-quinazolinyl)aniline in lab experiments include its unique chemical properties, potential therapeutic effects, and ability to act as a fluorescent probe for DNA damage detection. However, there are also limitations to its use, including its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are many potential future directions for research involving 2-(2-phenyl-4-quinazolinyl)aniline. One area of interest is the development of new drugs based on the chemical structure of PQA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer treatment and DNA damage detection.
Méthodes De Synthèse
The synthesis of 2-(2-phenyl-4-quinazolinyl)aniline involves the reaction of 2-aminobenzophenone with o-phenylenediamine in the presence of a catalyst such as hydrochloric acid. This reaction results in the formation of PQA, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-phenyl-4-quinazolinyl)aniline has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to detect DNA damage, as well as a potential therapeutic agent for cancer treatment. PQA has also been studied for its potential use in the development of new drugs for various diseases.
Propriétés
IUPAC Name |
2-(2-phenylquinazolin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c21-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)22-20(23-19)14-8-2-1-3-9-14/h1-13H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRHURQSYIWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylquinazolin-4-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

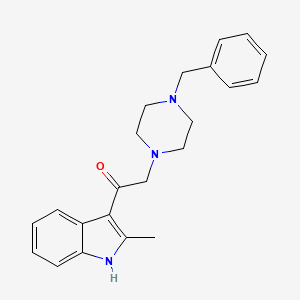
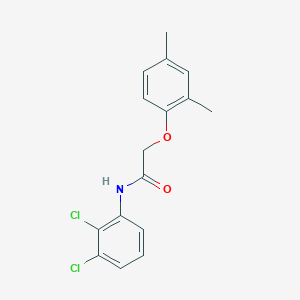
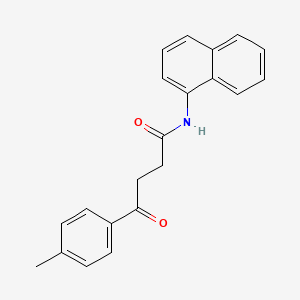

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
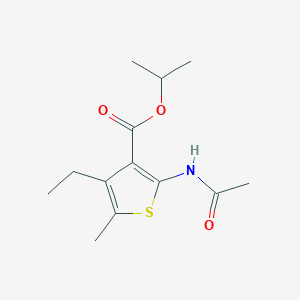

![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)